![molecular formula C6H4FNO3 B1323201 2-Fluoro-5-nitrophenol CAS No. 22510-08-3](/img/structure/B1323201.png)
2-Fluoro-5-nitrophenol
Overview
Description
2-Fluoro-5-nitrophenol is a derivative of m-fluoronitrobenzene . It has a molecular weight of 157.1 .
Synthesis Analysis
The synthesis of 2-Fluoro-5-nitrophenol involves complex chemical reactions. It has been used in the total synthesis of the (+/−)-CC-1065 CPI subunit . It has also been used in the synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones .Molecular Structure Analysis
The molecular formula of 2-Fluoro-5-nitrophenol is C6H4FNO3 . The structure of this compound has been studied using X-ray diffraction techniques .Chemical Reactions Analysis
2-Fluoro-5-nitrophenol participates in various chemical reactions. It has been used in the synthesis of 7-substituted 2H-1,4-benzoxazin-3-(4H)-ones, which have therapeutic potential as inhibitors of angiogenesis .Physical And Chemical Properties Analysis
2-Fluoro-5-nitrophenol is a white to yellow to brown to black solid . The storage temperature is room temperature .Scientific Research Applications
2-Fluoro-5-nitrophenol: A Comprehensive Analysis of Scientific Research Applications
Synthesis of Therapeutic Compounds: 2-Fluoro-5-nitrophenol is utilized in the synthesis of therapeutic compounds such as 7-substituted 2H-1,4-benzoxazin-3-(4H)-ones , which show potential as inhibitors of angiogenesis .
Organic Synthesis: This compound plays a role in the total synthesis of the (+/−)-CC-1065 CPI subunit , which is significant in organic chemistry research .
Fluorescence Sensing: Due to its nitroaromatic nature, 2-Fluoro-5-nitrophenol may be involved in fluorescence sensing applications for detecting environmental pollutants and explosives .
Optical Recognition: It can be used for the selective and sensitive optical recognition of nitrophenols, which are important in manufacturing processes .
Safety and Hazards
2-Fluoro-5-nitrophenol is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
2-fluoro-5-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRLFZAMCVAQLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634509 | |
Record name | 2-Fluoro-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-nitrophenol | |
CAS RN |
22510-08-3 | |
Record name | 2-Fluoro-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying 2-Fluoro-5-nitrophenol in the context of 17β-hydroxysteroid dehydrogenase type 14?
A1: The research paper you provided focuses on the structural analysis of 17β-HSD14 variant S205 in complex with 2-Fluoro-5-nitrophenol []. While the abstract doesn't delve into the specific reasons for choosing this compound, it suggests that 2-Fluoro-5-nitrophenol likely acts as a ligand for this enzyme.
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